
2,2,5-Trimethylhexa-3,4-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylhexa-3,4-dienenitrile is an organic compound with the molecular formula C9H13N. It is characterized by the presence of a nitrile group (-CN) attached to a hexa-diene backbone with three methyl groups at positions 2, 2, and 5. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylhexa-3,4-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylhex-3-ene-4-yne with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as palladium or nickel complexes are often used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5-Trimethylhexa-3,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides, esters, or thioethers.
Applications De Recherche Scientifique
2,2,5-Trimethylhexa-3,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethylhexa-3,4-dienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. Pathways involved may include nucleophilic addition or substitution reactions, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylhexane: Similar in structure but lacks the nitrile group.
2,2,5-Trimethylhexa-3,4-dienal: Contains an aldehyde group instead of a nitrile group.
Uniqueness
This detailed article provides a comprehensive overview of 2,2,5-Trimethylhexa-3,4-dienenitrile, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
InChI |
InChI=1S/C9H13N/c1-8(2)5-6-9(3,4)7-10/h6H,1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCSEKMJIHHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=CC(C)(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501341 |
Source


|
| Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-21-0 |
Source


|
| Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
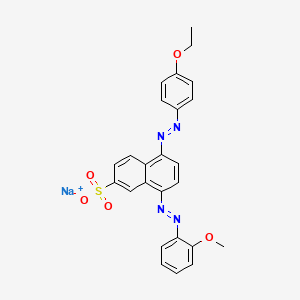
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)

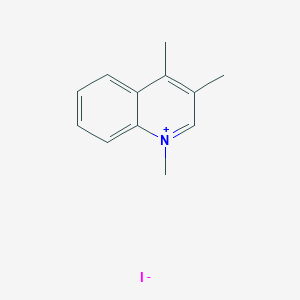

![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
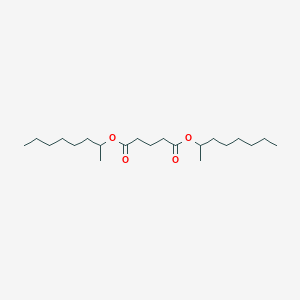
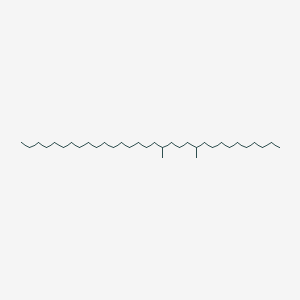
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
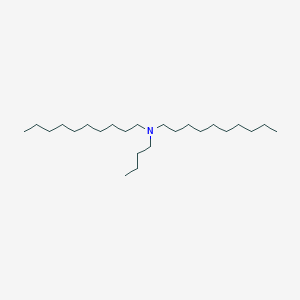

![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
